molecular formula C23H29N5O2 B2607132 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}propan-1-one CAS No. 1396859-14-5

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}propan-1-one

Cat. No.: B2607132
CAS No.: 1396859-14-5
M. Wt: 407.518
InChI Key: NBLBQWALYMIFRZ-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}propan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an imidazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}propan-1-one typically involves multi-step organic reactions. The starting materials often include 3,5-dimethyl-1,2-oxazole, 2-phenyl-1H-imidazole, and piperazine derivatives. The synthetic route may involve:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the imidazole ring: This step may involve nucleophilic substitution reactions.

    Incorporation of the piperazine moiety: This can be done through alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Pharmacology: The compound can be studied for its interactions with various biological targets, including receptors and enzymes.

    Materials Science: It may be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The oxazole and imidazole rings can participate in hydrogen bonding and π-π interactions, while the piperazine moiety can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}propan-1-one: This compound is unique due to the specific arrangement of its functional groups.

    Other oxazole derivatives: These compounds may share similar chemical properties but differ in biological activity.

    Imidazole-containing compounds: These compounds are often used in medicinal chemistry for their ability to interact with biological targets.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2/c1-18-21(19(2)30-25-18)8-9-22(29)27-15-12-26(13-16-27)14-17-28-11-10-24-23(28)20-6-4-3-5-7-20/h3-7,10-11H,8-9,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLBQWALYMIFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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